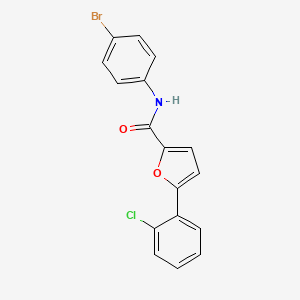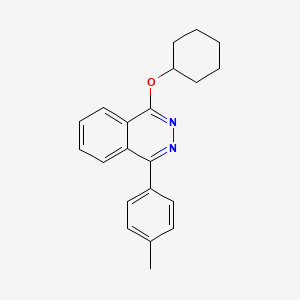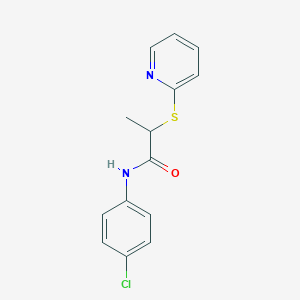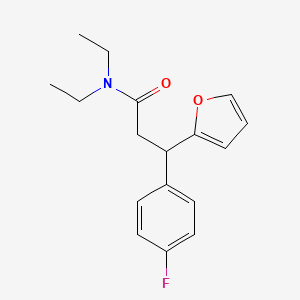![molecular formula C25H23N3O3 B4085112 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4085112.png)
2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione
Descripción general
Descripción
2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as BBIQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BBIQ belongs to the class of isoquinoline derivatives, which have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood. However, several studies have suggested that 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been reported to inhibit the replication of HIV and HCV by interfering with viral entry and replication. The anti-inflammatory and analgesic properties of 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and prostaglandins.
Biochemical and Physiological Effects:
2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have reported that 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione can induce cell cycle arrest and apoptosis in cancer cells. 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been shown to inhibit the activity of enzymes involved in angiogenesis, such as matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA). In addition, 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has been reported to inhibit the replication of HIV and HCV by interfering with viral entry and replication. The anti-inflammatory and analgesic effects of 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione is its potential therapeutic applications. 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties, which make it a promising candidate for drug development. However, one of the limitations of 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione is its low solubility in water, which may affect its bioavailability and limit its therapeutic efficacy. In addition, 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione may exhibit cytotoxicity at high concentrations, which may limit its use in vivo.
Direcciones Futuras
Several future directions can be explored to further understand the potential therapeutic applications of 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione. One direction is to investigate the molecular targets of 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione and its mechanism of action in more detail. Another direction is to develop more efficient synthesis methods to improve the yield and purity of 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione. In addition, the development of 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives with improved solubility and lower cytotoxicity may enhance its therapeutic efficacy. Finally, the in vivo efficacy and safety of 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione should be evaluated in preclinical and clinical studies to determine its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. Several studies have reported its anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer. 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been reported to exhibit antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). In addition, 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to possess anti-inflammatory and analgesic properties.
Propiedades
IUPAC Name |
2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c29-22(27-14-12-26(13-15-27)16-18-6-2-1-3-7-18)17-28-24(30)20-10-4-8-19-9-5-11-21(23(19)20)25(28)31/h1-11H,12-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLORUTMRQITOPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-1,3-benzothiazol-2-yl-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4085030.png)

![ethyl 4-{5-iodo-2-[(3-pyridinylcarbonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4085042.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4085066.png)


![methyl 2-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B4085084.png)
![ethyl 4-(4-chlorobenzyl)-1-{[(2-ethylphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B4085087.png)


![2-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane](/img/structure/B4085102.png)
![1,3-benzodioxol-5-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate](/img/structure/B4085105.png)

![3-{[(5-nitro-1-naphthyl)amino]sulfonyl}benzoic acid](/img/structure/B4085120.png)